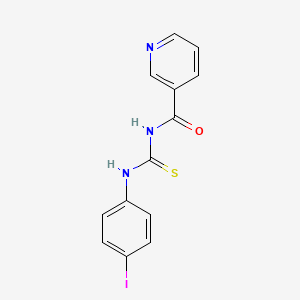![molecular formula C23H31N5O3S B10864320 1-cyclohexyl-1-(3-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}propyl)-3-phenylthiourea](/img/structure/B10864320.png)
1-cyclohexyl-1-(3-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}propyl)-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1-(3-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}propyl)-3-phenylthiourea is a complex organic compound with a fascinating structure. Let’s break it down:
Cyclohexyl ring: The cyclohexyl group forms a six-membered carbon ring.
3-Methyl group: A methyl group (CH₃) is attached at position 3 of the cyclohexyl ring.
Thiourea moiety: The compound contains a thiourea functional group (NH-C(S)-NH₂) attached to the cyclohexyl ring.
Pyrimidine ring: The pyrimidine ring (a heterocyclic compound) is connected to the thiourea group.
Chemical Reactions Analysis
1-Cyclohexyl-1-(3-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}propyl)-3-phenylthiourea may undergo various reactions, such as oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction type. Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
Medicine: It might exhibit pharmacological properties due to its unique structure. Further research is needed to explore its potential as a drug candidate.
Chemistry: Researchers could use it as a building block for designing new compounds.
Industry: Its properties may find applications in materials science or catalysis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Investigating its interactions with molecular targets and pathways would be crucial for understanding its biological activity.
Properties
Molecular Formula |
C23H31N5O3S |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
1-cyclohexyl-1-[3-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]propyl]-3-phenylthiourea |
InChI |
InChI=1S/C23H31N5O3S/c1-26-20(29)19(21(30)27(2)23(26)31)16-24-14-9-15-28(18-12-7-4-8-13-18)22(32)25-17-10-5-3-6-11-17/h3,5-6,10-11,16,18,29H,4,7-9,12-15H2,1-2H3,(H,25,32) |
InChI Key |
SKGPKNGLMLUJCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NCCCN(C2CCCCC2)C(=S)NC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one](/img/structure/B10864238.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,2,3,4-tetrahydronaphthalen-2-yloxy)acetohydrazide](/img/structure/B10864250.png)
![2-[(4-Chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B10864258.png)

![Methyl 2-[(3-benzyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate](/img/structure/B10864275.png)
![2-{[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B10864283.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diacetyl-9,9-dimethyl-1,5-dinitro-](/img/structure/B10864289.png)
![N-[3-(4-Bromoanilino)-3-phenyl-2-propenylidene]-N-(4-bromophenyl)amine](/img/structure/B10864296.png)
![2-Oxopropane-1,3-diyl bis[4-(2,5-dioxopyrrolidin-1-yl)benzoate]](/img/structure/B10864309.png)
![2-(1-{[3-(Cyclohexylamino)propyl]amino}ethylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10864316.png)

![4-(2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10864327.png)
![2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10864330.png)
